Acetyl-Amylin (8-37) is a truncated peptide derived from the native amylin, which is a hormone produced by pancreatic beta cells. This compound has gained attention due to its role as an amylin receptor antagonist, particularly in studies involving metabolic regulation and insulin sensitivity in rodent models. It is classified as a bioactive peptide that interacts with the amylin receptor, influencing various physiological processes.
Acetyl-Amylin (8-37) is synthesized from the rat and mouse forms of amylin. The peptide sequence corresponds to amino acids 8 to 37 of the full-length amylin molecule, modified to enhance its stability and activity. The synthesis typically employs solid-phase peptide synthesis techniques.
This compound falls under the category of peptide hormones and specifically functions as a receptor antagonist for the amylin receptor. Its primary applications are in metabolic research, particularly concerning insulin resistance and diabetes.
The synthesis of Acetyl-Amylin (8-37) involves:
Acetyl-Amylin (8-37) retains a significant portion of the native amylin structure, characterized by:
Acetyl-Amylin (8-37) primarily functions through interactions with the amylin receptor, leading to various downstream effects:
The mechanism involves competitive inhibition at the receptor level, altering signaling pathways associated with insulin sensitivity and lipid metabolism.
Acetyl-Amylin (8-37) acts primarily by binding to the amylin receptors, which are part of a complex that includes calcitonin receptor-like receptors. The key actions include:
Studies indicate that Acetyl-Amylin (8-37) can significantly improve metabolic responses in conditions like insulin resistance induced by human growth hormone infusion in rats .
Acetyl-Amylin (8-37) has several scientific uses, including:
Amylin (or islet amyloid polypeptide, IAPP) is a 37-amino-acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake. It regulates glucose homeostasis through complementary actions: suppressing postprandial glucagon secretion, delaying gastric emptying, and promoting satiety via central nervous system pathways [3] [8]. In rodents and humans, amylin’s physiological effects are mediated by heterodimeric receptors formed by the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs 1–3), classified as AMY1–AMY3 subtypes [2] [4]. These class B G protein-coupled receptors (GPCRs) exhibit complex pharmacology due to species-specific differences in RAMP-CTR interactions. For example, rat AMY1/3 receptors respond potently to both rat amylin and rat α-calcitonin gene-related peptide (αCGRP), unlike human AMY receptors [3]. The AMY receptors activate multiple signaling pathways, primarily Gαs-mediated cAMP production and extracellular signal-regulated kinase (ERK1/2) phosphorylation, influencing metabolic and neuronal functions [4] [8].
Table 1: Key Amylin Receptor Subtypes in Rodents
Receptor Subtype | Core Component | Modifying Protein | Primary Agonists | cAMP Signaling Efficiency |
---|---|---|---|---|
AMY1(a) | CTR(a) | RAMP1 | Rat amylin, Rat αCGRP | High |
AMY3(a) | CTR(a) | RAMP3 | Rat amylin, Rat αCGRP, Rat adrenomedullin | Moderate-high |
CTR(a) | CTR(a) | None | Rat calcitonin | Moderate |
Amylin receptor antagonists were developed to dissect the hormone’s physiological and pathological roles. Early antagonists included truncated or modified amylin peptides, such as amylin(8–37) and AC187 (a salmon calcitonin derivative), which competitively inhibit amylin binding [1] [6]. These tools revealed amylin’s involvement in glycogen metabolism, osteoclast inhibition, and cardiovascular regulation. For instance, amylin(8–37) antagonizes amylin-induced suppression of atrial natriuretic peptide (ANP) secretion in rat cardiac tissue, confirming amylin’s role in heart function [6]. Antagonists also clarified amylin’s contribution to insulin resistance in muscle and liver, as amylin(8–37) reverses amylin-mediated inhibition of glycogen synthesis [1] [3]. More recently, antagonists like AC253 have been explored for Alzheimer’s disease due to their ability to block amyloid-β toxicity at amylin receptors [9] [10].
Table 2: Common Amylin Receptor Antagonists in Research
Antagonist | Origin/Modification | Target Receptors | Key Applications |
---|---|---|---|
Amylin(8–37) | Truncated native amylin | AMY1/3, CGRP1 receptors | Muscle glycogen metabolism, ANP secretion studies |
Acetyl-Amylin(8–37) | N-terminal acetylated amylin(8–37) | AMY1/3 receptors | High-affinity binding assays, CNS studies |
AC187 | Modified salmon calcitonin | AMY1/3, CTR | Obesity models, in vivo receptor blockade |
CGRP(8–37) | Truncated CGRP | CGRP1, AMY1/3 | Cardiovascular function, receptor subtype distinction |
Acetyl-Amylin(8–37) (Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂) is a modified rat amylin fragment where the N-terminal alanine is acetylated to enhance metabolic stability and receptor affinity [1] [7]. Removal of residues 1–7 disrupts the peptide’s amyloidogenic region, eliminating aggregation risk while retaining the C-terminal domain critical for receptor interaction. Acetylation further stabilizes the N-terminus, prolonging half-life in physiological buffers [7]. Functionally, this antagonist binds AMY1/3 receptors with high affinity (IC₅₀ ≈ 10–50 nM in rat brain membranes) and blocks amylin-induced cAMP production and ERK phosphorylation [1] [3]. In rat models, it reverses amylin’s suppression of insulin-stimulated glucose uptake in skeletal muscle and antagonizes amylin-mediated anorexia [1] [6]. Structural studies show that residues Ser²⁸–Asn³⁵ form a β-turn essential for receptor engagement, mirroring the C-terminal signaling domain of amyloid-β and explaining cross-reactivity in Alzheimer’s models [9].
Table 3: Structural and Functional Attributes of Acetyl-Amylin(8–37)
Attribute | Detail | Functional Consequence |
---|---|---|
Acetylation Site | N-terminal Ala⁸ | Enhanced protease resistance and receptor residence time |
Key Binding Residues | Phe²³, Leu²⁶, Val³², Ser³⁴, Asn³⁵ (C-terminal domain) | Disruption of amylin-induced Gαs coupling |
Receptor Specificity | AMY1 > AMY3 ≫ CTR (rat) | Selective blockade of amylin over calcitonin signaling |
Amyloid-β Mimicry | Structural overlap with Aβ residues 29–35 | Blocks Aβ neurotoxicity via AMY receptor antagonism |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0